Decamethonium vs. Succinylcholine: 6-Fold Lower Potency in Depolarization Induction with Distinct Desensitization Profile
In a frog nerve-muscle preparation, comparable tension-output curves were obtained with succinylcholine at 3.75 μM, 12.5 μM, and 25 μM versus decamethonium at 25 μM, 75 μM, and 150 μM, establishing a 1:6 concentration ratio requirement for equivalent effect [1]. At equimolar concentrations, succinylcholine caused greater and more sustained depolarization than decamethonium. Critically, decamethonium exhibits limited depolarization capability that cannot be overcome by increasing concentration, and the desensitization (Phase II block) caused by decamethonium is more difficult to reverse than that caused by succinylcholine [1].
| Evidence Dimension | Depolarization potency and desensitization reversibility |
|---|---|
| Target Compound Data | Effective concentration for comparable response: 25 μM (lowest), 75 μM (mid), 150 μM (high); limited maximal depolarization capacity |
| Comparator Or Baseline | Succinylcholine: 3.75 μM (lowest), 12.5 μM (mid), 25 μM (high); greater maximal depolarization capacity |
| Quantified Difference | Approximately 6-fold lower potency (requires 6× higher concentration for comparable effect); decamethonium desensitization more difficult to reverse |
| Conditions | Frog nerve-muscle preparation in vitro; indirect stimulation; transmembrane potential recording in single cells |
Why This Matters
Researchers requiring a depolarizing blocker with lower maximal depolarization capacity and more persistent desensitization for mechanistic studies should select decamethonium over succinylcholine.
- [1] Gissen AJ, et al. Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization. Anesthesiology. 1970;33(6):611-618. View Source
